3,5-Dimethoxybenzene-1-sulfonyl chloride
Overview
Description
3,5-Dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is characterized by a benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 5, and a sulfonyl chloride group (-SO2Cl) at position 1. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3,5-dimethoxybenzene. This reaction is carried out by treating 3,5-dimethoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized to handle larger quantities of reactants and to ensure consistent product quality. Safety measures are strictly followed due to the corrosive nature of chlorosulfonic acid and the potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids are the primary products.
Reduction: Sulfides and sulfoxides are the main products.
Substitution: Various substituted products are formed depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,5-Dimethoxybenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 2,5-dimethoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. its unique substitution pattern at positions 3 and 5 provides distinct reactivity and selectivity compared to these compounds. The presence of the two methoxy groups enhances its electron-donating properties, influencing its chemical behavior.
Comparison with Similar Compounds
2,5-Dimethoxybenzenesulfonyl chloride
4-Methoxybenzenesulfonyl chloride
3,4-Dimethoxybenzenesulfonyl chloride
Properties
CAS No. |
80563-82-2 |
---|---|
Molecular Formula |
C8H11ClO4S |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3 |
InChI Key |
SMVJRAIGMMKIGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Canonical SMILES |
COC1C=CC=CC1(OC)S(=O)(=O)Cl |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.